molecular formula C7H7Cl2P B12692490 Phosphonous dichloride, (4-methylphenyl)- CAS No. 1005-32-9

Phosphonous dichloride, (4-methylphenyl)-

Cat. No.: B12692490
CAS No.: 1005-32-9
M. Wt: 193.01 g/mol
InChI Key: SQKDMSFZWCIFEZ-UHFFFAOYSA-N
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Description

Phosphonous dichloride, (4-methylphenyl)-, also known as (4-methylphenyl)phosphonous dichloride, is an organophosphorus compound with the molecular formula C₇H₇Cl₂P. This compound is characterized by the presence of a phosphonous dichloride group attached to a 4-methylphenyl ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonous dichloride, (4-methylphenyl)-, can be synthesized through the reaction of 4-methylphenylphosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

4-methylphenylphosphine+Chlorine gasPhosphonous dichloride, (4-methylphenyl)-\text{4-methylphenylphosphine} + \text{Chlorine gas} \rightarrow \text{Phosphonous dichloride, (4-methylphenyl)-} 4-methylphenylphosphine+Chlorine gas→Phosphonous dichloride, (4-methylphenyl)-

Industrial Production Methods

In industrial settings, the production of phosphonous dichloride, (4-methylphenyl)-, involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the reactive nature of chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphonous dichloride, (4-methylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the dichloride group to other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alcohols, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonous compounds.

Scientific Research Applications

Phosphonous dichloride, (4-methylphenyl)-, has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonous dichloride, (4-methylphenyl)-, involves its reactivity with various nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phosphonous dichloride, (4-bromophenyl)-: Similar structure but with a bromine atom instead of a methyl group.

    Phenylphosphonic dichloride: Lacks the methyl group on the phenyl ring.

    Methylphosphonyl dichloride: Contains a methyl group directly attached to the phosphorus atom.

Uniqueness

Phosphonous dichloride, (4-methylphenyl)-, is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

dichloro-(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2P/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDMSFZWCIFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074335
Record name Phosphonous dichloride, (4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-32-9
Record name P-(4-Methylphenyl)phosphonous dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonous dichloride, P-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonous dichloride, P-(4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonous dichloride, (4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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